molecular formula C18H16FN5O3 B6576217 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876669-97-5

8-(4-fluorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B6576217
CAS No.: 876669-97-5
M. Wt: 369.3 g/mol
InChI Key: QBAQGNCIRDCGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Fluorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a sophisticated chemical scaffold designed for discovery research in medicinal chemistry. This compound is based on the imidazo[2,1-f]purine core, a structure of high interest in the development of novel therapeutic agents due to its similarity to purine-based structures found in natural biological systems . Researchers can leverage this compound to probe new pathways in oncology and infectious disease, as related derivatives have demonstrated a range of biological activities including antitumor, antibacterial, and antimycobacterial properties . The strategic incorporation of the 4-fluorophenyl and 2-oxopropyl substituents on the core structure is intended to fine-tune the molecule's electronic properties and interaction with biological targets, potentially enhancing selectivity and efficacy. This reagent offers scientists a versatile intermediate for structure-activity relationship (SAR) studies, hit-to-lead optimization, and the synthesis of more complex chemical entities aimed at challenging drug targets.

Properties

IUPAC Name

6-(4-fluorophenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3/c1-10-8-22-14-15(21(3)18(27)23(16(14)26)9-11(2)25)20-17(22)24(10)13-6-4-12(19)5-7-13/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAQGNCIRDCGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require strict temperature control to avoid by-products.

  • Low-temperature additions (e.g., 2°C for acyl chloride reactions) minimize exothermic side reactions.

Purification Methods

  • Crystallization : Isopropanol or methanol/water mixtures yield high-purity products (>95%).

  • Chromatography : Silica gel with ethyl acetate/hexane gradients resolves regioisomers.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantage Limitation
Suzuki coupling82%High regioselectivityRequires palladium catalysts
Direct acylation86%Mild conditionsSensitive to moisture
Sequential methylation78%Stepwise controlRequires strong bases

Chemical Reactions Analysis

8-(4-fluorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Condensation: The compound can participate in condensation reactions, forming larger molecules by combining with other compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(4-fluorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs, focusing on structural modifications and their pharmacological implications:

Compound Substituents Biological Activity Key Findings Reference
Target Compound 8-(4-Fluorophenyl), 1,7-dimethyl, 3-(2-oxopropyl) Hypothetical: Potential 5-HT1A/5-HT7 receptor modulation Unique 2-oxopropyl group may improve brain penetration; fluorophenyl enhances stability. N/A
AZ-853 (8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl) 8-piperazinylalkyl (2-fluorophenyl), 1,3-dimethyl 5-HT1A partial agonist, antidepressant Better brain penetration than AZ-861; induces weight gain.
AZ-861 (8-(4-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)butyl)-1,3-dimethyl) 8-piperazinylalkyl (3-CF3-phenyl), 1,3-dimethyl Stronger 5-HT1A agonism; antidepressant Causes lipid metabolism disturbances; no weight gain.
Compound 3i (8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl) 8-piperazinylalkyl (2-fluorophenyl), 1,3,7-trimethyl Dual 5-HT1A/5-HT7 receptor ligand; antidepressant/anxiolytic Most potent activity at 2.5 mg/kg; anxiolytic effects observed.
Compound 5 (8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)) 8-isoquinolinylalkyl, 1,3-dimethyl 5-HT1A/D2 receptor affinity; PDE4B/PDE10A inhibition Balanced receptor/enzyme activity; promising for mechanistic studies.
CB11 (8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl) 8-aminophenyl, 3-butyl, 1,6,7-trimethyl PPARγ agonist; anti-cancer Induces apoptosis in NSCLC cells via ROS production and caspase-3 activation.

Key Structural and Functional Insights

Position 8 Modifications: The 4-fluorophenyl group in the target compound is structurally distinct from the piperazinylalkyl (e.g., AZ-853, 3i) or isoquinolinylalkyl (Compound 5) chains in analogs. Fluorination at this position is associated with improved metabolic stability and receptor selectivity compared to non-fluorinated aryl groups (e.g., phenyl) . Piperazinylalkyl derivatives (e.g., AZ-853, AZ-861) exhibit strong 5-HT1A receptor affinity but vary in side effects due to substituent placement (e.g., 2-fluoro vs. 3-CF3 on phenyl) .

Position 3 Substituents :

  • The 2-oxopropyl group in the target compound differs from morpholinylpropyl (), methoxyethyl (), or butyl (CB11) chains. The ketone moiety may enhance solubility but could increase susceptibility to metabolic oxidation compared to ether or alkyl groups .

Methylation Patterns :

  • Methyl groups at positions 1 and 7 (target compound) are conserved in most analogs, suggesting a role in stabilizing the purine-dione core. Trimethylation (e.g., 3i) at position 7 may reduce off-target interactions .

Pharmacological Outcomes: Piperazinylalkyl derivatives (e.g., AZ-853, 3i) show antidepressant efficacy linked to 5-HT1A receptor activation, while the target compound’s 2-oxopropyl group may shift activity toward adenosine receptors or PDE inhibition . CB11 demonstrates the scaffold’s versatility, with alkylation at position 3 enabling PPARγ agonism and anticancer effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Core formation : Cyclization of purine precursors under acidic/basic conditions (e.g., using H₂SO₄ or NaOH) .
  • Functionalization : Introduction of the 4-fluorophenyl group via nucleophilic substitution or Suzuki-Miyaura coupling .
  • Optimization : Control reaction temperatures (60–90°C) and solvents (e.g., dichloromethane, ethanol) to enhance yield and purity. Catalysts like Pd(PPh₃)₄ may improve cross-coupling efficiency .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and structural integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. How does the 4-fluorophenyl substituent influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Solubility : The fluorophenyl group increases hydrophobicity, requiring DMSO or ethanol for dissolution in biological assays .
  • Stability : Fluorine’s electron-withdrawing effect enhances resistance to oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Orthogonal assays : Validate target binding (e.g., kinase inhibition) using both enzymatic (e.g., fluorescence polarization) and cellular (e.g., Western blot) assays .
  • Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines to account for variability .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies in activity .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Target identification : Employ affinity chromatography or photoaffinity labeling with a biotinylated analog .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling cascades affected by the compound .
  • Knockout models : CRISPR/Cas9-mediated gene knockout in cell lines to confirm target specificity .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Methodological Answer :

  • Modification hotspots :
PositionModificationImpact
C-8 (fluorophenyl)Replace with chloro/cyanoAlters target selectivity
C-3 (2-oxopropyl)Substitute with acetylEnhances metabolic stability
  • In silico screening : Predict ADMET properties (e.g., SwissADME) to prioritize analogs .

Q. What experimental designs are recommended for assessing the compound’s pharmacokinetics in preclinical models?

  • Methodological Answer :

  • In vivo studies : Administer via IV/oral routes in rodents; collect plasma at intervals (0–24 hrs) for LC-MS/MS analysis .
  • Tissue distribution : Use radiolabeled (³H/¹⁴C) compound and autoradiography .
  • Metabolite ID : Incubate with liver microsomes and analyze via UPLC-QTOF .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Methodological Answer :

  • Variable control : Standardize solvent purity (e.g., anhydrous vs. technical grade) and catalyst batch .
  • Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.